![molecular formula C19H18N2O3S2 B2994770 4-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide CAS No. 919753-90-5](/img/structure/B2994770.png)
4-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR and MS analysis could be used to establish the structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group might undergo hydrolysis, and the thiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These properties could include solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Carbonic Anhydrase Inhibitory Properties
A study by Bilginer et al. (2019) synthesized compounds incorporating benzenesulfonamide moieties, demonstrating potent inhibitory effects against human carbonic anhydrase isoforms hCA I and II. The results suggest the potential application of similar compounds, such as 4-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide, in systems where the activity of these isoforms is dysregulated, indicating its significance in therapeutic contexts (Bilginer et al., 2019).
Heterocyclic Synthesis
Research by Mohareb et al. (2004) on heterocyclic synthesis involving thiophenylhydrazonoacetates highlights the reactivity of similar benzamide derivatives toward various nitrogen nucleophiles. This study underscores the versatility of such compounds in synthesizing novel heterocyclic structures, which are crucial in drug development and organic chemistry (Mohareb et al., 2004).
Polymer Science Applications
Summers and Quirk (1998) described the synthesis of ω-amidopolystyrene through the reaction of poly(styryl)lithium with N,N-diisopropyl-4-(1-phenylethenyl)benzamide. This research demonstrates the utility of benzamide derivatives in the functionalization of polymers, leading to advancements in material science and engineering (Summers & Quirk, 1998).
Antiviral Activity
A study by Hebishy et al. (2020) explored the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, showing significant anti-avian influenza virus activity. This indicates the potential of benzamide derivatives, including 4-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide, in developing antiviral agents (Hebishy et al., 2020).
Antitumor Agents
Rizk et al. (2021) investigated the coordination compounds of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide with various metal ions, demonstrating potent antitumor activity against human colon carcinoma cells. This highlights the application of benzamide derivatives in cancer research and therapy (Rizk et al., 2021).
Mechanism of Action
properties
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-4-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-13(2)26(23,24)16-10-8-15(9-11-16)18(22)21-19-20-17(12-25-19)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEUOTZPOQUTMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide |
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